molecular formula C9H8F3NO2 B12828126 Methyl 6-methyl-4-(trifluoromethyl)nicotinate

Methyl 6-methyl-4-(trifluoromethyl)nicotinate

Cat. No.: B12828126
M. Wt: 219.16 g/mol
InChI Key: BDZLHAIGUWEHLO-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a methyl group at position 6, a trifluoromethyl (-CF₃) group at position 4, and a methyl ester at position 3. These compounds are frequently used as intermediates in pharmaceutical synthesis, particularly for anticoagulants, anti-inflammatory agents, and enzyme inhibitors . The trifluoromethyl group enhances metabolic stability and lipophilicity, while substituents at positions 4 and 6 modulate reactivity and biological activity .

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

methyl 6-methyl-4-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H8F3NO2/c1-5-3-7(9(10,11)12)6(4-13-5)8(14)15-2/h3-4H,1-2H3

InChI Key

BDZLHAIGUWEHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methyl-4-(trifluoromethyl)nicotinate typically involves the esterification of 6-methyl-4-(trifluoromethyl)nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-4-(trifluoromethyl)nicotinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 6-methyl-4-(trifluoromethyl)nicotinic acid.

    Reduction: 6-methyl-4-(trifluoromethyl)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-methyl-4-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-methyl-4-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, the compound can modulate the activity of its target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: Chlorine vs. Methyl Groups: Methyl 4-chloro-6-(trifluoromethyl)nicotinate (CAS 1211539-36-4) exhibits greater electrophilicity at position 4 due to chlorine’s electron-withdrawing nature compared to the methyl group in the target compound. This may enhance its reactivity in nucleophilic substitution reactions but reduce metabolic stability . However, fluorine at position 2 (CAS 1227516-48-4) may reduce steric hindrance, favoring enzyme binding .

Applications in Drug Development :

  • Methyl 6-(trifluoromethyl)nicotinate (CAS 221313-10-6) is a precursor for anticoagulants, highlighting the role of trifluoromethyl groups in enhancing drug half-life . The target compound’s methyl group at position 6 may further improve solubility compared to bulkier substituents like chlorine.

Skin Penetration and Formulation: demonstrates that nicotinate ester penetration is influenced by formulation vehicles.

Biological Activity

Methyl 6-methyl-4-(trifluoromethyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with both methyl and trifluoromethyl groups. The trifluoromethyl group significantly enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with biological targets effectively. This structural characteristic is crucial for its pharmacological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The lipophilic nature of the trifluoromethyl group allows the compound to modulate the activity of target proteins, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act on receptors, affecting signal transduction pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human lung carcinoma (A-549) and breast adenocarcinoma (MDA-MB-231) cell lines, with IC50 values indicating potent antiproliferative effects.
  • Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent. Its ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration.
  • Antimicrobial Effects : Initial evaluations have shown that this compound may possess antibacterial properties, although further studies are needed to elucidate its spectrum of activity.

Case Studies and Experimental Data

A series of laboratory studies have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Cytotoxicity Assay Tested against A-549 and MDA-MB-231 cell linesIC50 values < 10 μM indicating potent cytotoxicity
Anti-inflammatory Evaluation In vitro assays measuring cytokine releaseSignificant reduction in pro-inflammatory cytokines
Antimicrobial Testing Disc diffusion method against various bacteriaModerate inhibitory effects observed

Mechanistic Insights

The mechanism by which this compound exerts its biological effects can be summarized as follows:

  • Cellular Uptake : Enhanced lipophilicity allows for efficient cellular uptake.
  • Target Interaction : Binding to specific enzymes or receptors alters their functional states, leading to downstream biological effects.

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